molecular formula C23H18N2O3S2 B11641560 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11641560
M. Wt: 434.5 g/mol
InChI Key: XJNUASUYJOAACV-UHFFFAOYSA-N
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Description

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine, benzodioxole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of the Benzodioxole Group: The benzodioxole group is introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the thieno[2,3-d]pyrimidine intermediate.

    Allylation and Phenylation: The final steps involve the allylation and phenylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features This combination imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

Molecular Formula

C23H18N2O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfanyl)-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18N2O3S2/c1-2-10-25-22(26)17-12-20(16-6-4-3-5-7-16)30-21(17)24-23(25)29-13-15-8-9-18-19(11-15)28-14-27-18/h2-9,11-12H,1,10,13-14H2

InChI Key

XJNUASUYJOAACV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC4=C(C=C3)OCO4)SC(=C2)C5=CC=CC=C5

Origin of Product

United States

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